Diphenpipenol
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Overview
Description
Diphenpipenol is an opioid analgesic drug that was invented in the 1970s by Dainippon Pharmaceutical Co. It is chemically classified as a 1-substituted-4-(1,2-diphenylethyl)piperazine derivative. This compound is known for its potent analgesic properties, with the more active (S) enantiomer being approximately 105 times more potent than morphine in animal studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenpipenol involves the reaction of 1,2-diphenylethylamine with 1-(2-methoxyphenyl)piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
Diphenpipenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated piperazine derivatives.
Scientific Research Applications
Diphenpipenol has several scientific research applications:
Chemistry: Used as a reference compound in the study of opioid receptor binding and activity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential use in pain management and as an analgesic in clinical settings.
Industry: Utilized in the development of new synthetic opioids and as a standard in analytical chemistry.
Mechanism of Action
Diphenpipenol exerts its effects primarily through its action on the mu-opioid receptors in the central nervous system. It binds to these receptors, leading to the inhibition of neurotransmitter release and subsequent pain relief. The compound’s high potency is attributed to its strong affinity for the mu-opioid receptors and its ability to cross the blood-brain barrier efficiently .
Comparison with Similar Compounds
Similar Compounds
MT-45: Another 1-substituted-4-(1,2-diphenylethyl)piperazine derivative with similar analgesic properties.
AD-1211: A structurally related compound with opioid activity.
Fentanyl: A potent synthetic opioid with a different chemical structure but similar analgesic effects.
Uniqueness
Diphenpipenol is unique due to its exceptionally high potency compared to other opioids. Its (S) enantiomer is particularly notable for being around 105 times more potent than morphine, making it one of the most potent compounds in its class .
Properties
CAS No. |
83374-54-3 |
---|---|
Molecular Formula |
C25H28N2O2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylethyl]phenol |
InChI |
InChI=1S/C25H28N2O2/c1-29-25-13-6-5-12-23(25)26-14-16-27(17-15-26)24(21-9-3-2-4-10-21)19-20-8-7-11-22(28)18-20/h2-13,18,24,28H,14-17,19H2,1H3 |
InChI Key |
ILCZMFSACNEMGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(CC3=CC(=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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